12S-HHT

Description

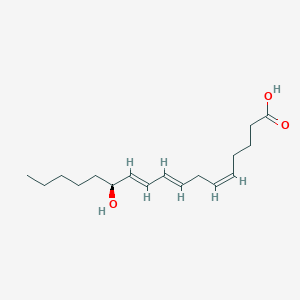

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJHGXXZWHSBG-WBGSEQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12S-HHT | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-84-1 | |

| Record name | 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12S-HHT | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 12(S)-Hydroxyheptadecatrienoic Acid (12S-HHT) from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a C17 fatty acid metabolite of arachidonic acid. Initially considered an inactive byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as a significant signaling molecule, primarily through its interaction with the high-affinity leukotriene B4 receptor 2 (BLT2)[1][2][3]. This discovery has repositioned this compound as a molecule of interest in various physiological and pathological processes, including inflammation, wound healing, and cancer biology[3][4]. This technical guide provides an in-depth overview of the biosynthesis of this compound from arachidonic acid, detailing the enzymatic pathways, experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Core Biosynthetic Pathway

The primary route for this compound biosynthesis begins with the liberation of arachidonic acid from the cell membrane. This is followed by a two-step enzymatic conversion.

-

Cyclooxygenase (COX) Activity: Arachidonic acid is first converted to the unstable intermediate Prostaglandin G2 (PGG2) by the cyclooxygenase activity of either COX-1 or COX-2.

-

Peroxidase Activity: PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme.

-

Thromboxane A Synthase (TXAS) Action: The key enzyme in this compound formation is Thromboxane A Synthase (TXAS). TXAS catalyzes the conversion of PGH2 into two primary products in roughly equimolar amounts: Thromboxane A2 (TXA2) and a fragmentation reaction that yields this compound and malondialdehyde (MDA).

While TXAS is the major enzymatic source, this compound can also be formed through a TXAS-independent pathway, likely via the non-enzymatic breakdown of PGH2.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Identification and Characterization of 12(S)-HHT as a High-Affinity Endogenous Ligand for the BLT2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For decades, 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT) was considered an inactive byproduct of the cyclooxygenase (COX) pathway, generated in equimolar amounts with thromboxane (B8750289) A2 (TXA2)[1][2]. However, seminal research has unveiled its role as a potent and high-affinity endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR) previously known as a low-affinity receptor for LTB4[1][2][3]. This discovery has redefined the biological significance of 12-HHT, implicating the 12-HHT/BLT2 signaling axis in a myriad of physiological and pathophysiological processes, including epithelial barrier function, wound healing, and inflammation. This technical guide provides an in-depth overview of the core findings, presents quantitative data in a structured format, details the key experimental protocols used for this discovery, and visualizes the critical signaling and experimental pathways.

The Discovery of 12-HHT as a BLT2 Ligand

The journey to identify 12-HHT as the bona fide ligand for BLT2 began with the hypothesis that a high-affinity endogenous ligand other than LTB4 must exist for this receptor. Researchers utilized an unbiased screening approach, starting with lipid extracts from various rat organs. Agonistic activity was monitored using Chinese hamster ovary (CHO) cells engineered to express human BLT2 (CHO-BLT2). Strong agonistic activity was detected in fractions from the rat small intestine. These active lipid fractions were then subjected to high-performance liquid chromatography (HPLC) for purification, followed by mass spectrometry, which conclusively identified the active compound as 12-HHT. The identity was confirmed by demonstrating that synthetic 12-HHT activated BLT2 in a manner identical to the extracted compound.

References

- 1. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bs.s.u-tokyo.ac.jp [bs.s.u-tokyo.ac.jp]

- 3. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Function of 12(S)-HHT In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a 17-carbon lipid mediator derived from the enzymatic metabolism of arachidonic acid. Initially considered an inert byproduct of thromboxane (B8750289) A2 (TxA2) synthesis, this compound is now recognized as a potent endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that play crucial roles in a variety of physiological and pathophysiological processes, including wound healing, inflammation, and the maintenance of epithelial barrier integrity. This technical guide provides an in-depth overview of the endogenous functions of this compound in vivo, with a focus on its signaling pathways, experimental validation, and quantitative data.

Biosynthesis and Metabolism of this compound

This compound is primarily synthesized from prostaglandin (B15479496) H2 (PGH2), an intermediate in the cyclooxygenase (COX) pathway. The enzyme thromboxane A synthase (TXAS) catalyzes the conversion of PGH2 into equimolar amounts of TxA2 and a composite of this compound and malondialdehyde (MDA).[1][2] This enzymatic reaction is the major source of this compound, particularly in activated platelets and macrophages.[2] Additionally, this compound can be produced through a TXAS-independent pathway, directly from PGH2, although this is a minor contributor to its overall biosynthesis. The metabolism of this compound involves its conversion to 12-keto-heptadecatrienoic acid (12-KHT) and subsequently to 10,11-dihydro-12-KHT (10,11dh-12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1), respectively. Notably, these metabolites retain significant agonistic activity at the BLT2 receptor.

Quantitative Data: In Vivo Concentrations and Receptor Affinity

The following tables summarize key quantitative data related to this compound function.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Assay Type | Value | Reference |

| This compound | Human BLT2 | Inhibition of [3H]LTB4 binding (IC50) | 2.8 nM | |

| LTB4 | Human BLT2 | Inhibition of [3H]LTB4 binding (IC50) | 25 nM | |

| This compound | CHO-BLT2 cells | Adenylyl cyclase inhibition (IC50) | 1 nM | |

| LTB4 | CHO-BLT2 cells | Adenylyl cyclase inhibition (IC50) | 14 nM | |

| This compound | CHO-BLT2 cells | Chemotaxis (Maximal response) | 30 nM | |

| LTB4 | CHO-BLT2 cells | Chemotaxis (Maximal response) | >1000 nM |

Table 2: In Vivo and In Vitro Experimental Concentrations

| Model System | Treatment | Concentration | Observed Effect | Reference |

| HaCaT keratinocytes | This compound | 0-150 nM | Suppression of UVB-induced IL-6 synthesis | |

| Mouse skin wound | Aspirin in drinking water | 0.18 mg/ml | Delayed wound healing, reduced 12-HHT levels |

Signaling Pathways of this compound via the BLT2 Receptor

Activation of the BLT2 receptor by this compound triggers downstream signaling through G proteins, primarily Gi and Gq. This leads to the activation of multiple intracellular pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

A key consequence of this compound/BLT2 signaling, particularly in epithelial cells and keratinocytes, is the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as matrix metalloproteinases (MMPs). These molecules play a critical role in cell migration and tissue remodeling, processes essential for wound healing.

Key In Vivo Functions and Experimental Models

Wound Healing

The this compound/BLT2 axis is a critical promoter of wound healing, particularly in the skin and cornea. In vivo studies using BLT2-deficient mice have demonstrated delayed wound closure compared to wild-type counterparts. This is attributed to impaired keratinocyte migration. The application of a synthetic BLT2 agonist has been shown to accelerate wound healing in both normal and diabetic mouse models. Furthermore, the use of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit COX enzymes and thus reduce this compound production, has been shown to delay wound healing.

Experimental Protocol: Murine Skin Wound Healing Model

A widely used model to study the in vivo effects of this compound on wound healing involves creating full-thickness excisional wounds on the dorsal skin of mice.

-

Animal Model: C57BL/6J mice are commonly used. BLT2-deficient mice on the same background are used for comparative studies.

-

Procedure:

-

Anesthetize the mice.

-

Shave the dorsal skin and disinfect the area.

-

Create one or two full-thickness wounds using a 4-mm or 6-mm biopsy punch.

-

Wounds are left uncovered and monitored daily.

-

The wound area is measured at regular intervals using a digital caliper, and the percentage of wound closure is calculated.

-

-

Analysis:

-

Histology: Wounded tissue is harvested at different time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Immunohistochemistry: Staining for markers of proliferation (e.g., Ki67) and different cell types can be performed.

-

Lipidomics: Mass spectrometry can be used to quantify the levels of this compound and other lipid mediators in the wound tissue.

-

Intestinal Inflammation and Barrier Function

The this compound/BLT2 axis plays a protective role in the intestinal epithelium. BLT2 is expressed in intestinal epithelial cells, and its activation helps maintain the integrity of the epithelial barrier. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, BLT2-deficient mice exhibit more severe intestinal inflammation, which is likely due to impaired barrier function.

Experimental Protocol: DSS-Induced Colitis Mouse Model

This model is used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.

-

Animal Model: C57BL/6 mice are susceptible to DSS-induced colitis.

-

Procedure:

-

Administer DSS (typically 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days for acute colitis).

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

A disease activity index (DAI) can be calculated based on these parameters.

-

-

Analysis:

-

Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length is measured (colitis leads to colon shortening).

-

Histology: Colon sections are stained to evaluate the extent of inflammation, ulceration, and loss of crypt architecture.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the colon tissue can be measured by ELISA or qPCR.

-

Cell Migration and Chemotaxis

This compound is a potent chemoattractant for various cell types, including mast cells and keratinocytes, acting through the BLT2 receptor. This function is central to its role in both wound healing and inflammatory responses.

Experimental Protocol: In Vitro Keratinocyte Migration (Scratch) Assay

This assay is used to assess the effect of this compound on the migratory capacity of keratinocytes.

-

Cell Culture: Primary human or mouse keratinocytes or a keratinocyte cell line (e.g., HaCaT) are grown to confluence in a multi-well plate.

-

Procedure:

-

A "scratch" or cell-free area is created in the confluent monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of this compound or a vehicle control.

-

The closure of the scratch is monitored and imaged at regular time intervals (e.g., every 2-4 hours) using a microscope.

-

-

Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ), and the rate of wound closure is calculated.

Experimental Protocol: Chemotaxis (Boyden Chamber) Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

-

Apparatus: A Boyden chamber consists of two compartments separated by a microporous membrane.

-

Procedure:

-

The lower chamber is filled with media containing the chemoattractant (this compound) at various concentrations.

-

A cell suspension (e.g., mast cells or keratinocytes) is placed in the upper chamber.

-

The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

-

Analysis: The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

Conclusion

Once dismissed as a mere byproduct, this compound has emerged as a significant bioactive lipid mediator with diverse and important endogenous functions in vivo. Its role as a high-affinity ligand for the BLT2 receptor places it at the center of critical physiological processes, including the orchestration of wound repair and the maintenance of epithelial integrity. The detailed understanding of the this compound/BLT2 signaling axis, facilitated by the experimental models outlined in this guide, opens new avenues for therapeutic intervention. For drug development professionals, targeting this pathway holds promise for the development of novel treatments for chronic wounds, inflammatory bowel disease, and other conditions characterized by impaired epithelial barrier function. Further research into the nuanced roles of this compound in different tissues and disease states will undoubtedly continue to uncover its full therapeutic potential.

References

Cellular Sources and Biosynthesis of 12(S)-HHT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12S-HHT) is a C17 hydroxylated fatty acid derived from arachidonic acid through the cyclooxygenase (COX) pathway. Initially regarded as a mere byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in various physiological and pathophysiological processes such as inflammation, wound healing, and cell migration.[1][2][3] This technical guide provides an in-depth overview of the primary cellular sources of this compound, the enzymatic pathways governing its production, and detailed methodologies for its quantification.

Primary Cellular Sources of this compound Production

The production of this compound is predominantly associated with cells expressing the necessary enzymes of the COX pathway, particularly cyclooxygenase and thromboxane synthase. The primary cellular sources identified to date include:

-

Platelets: Activated platelets are a major source of this compound.[2][3] During platelet aggregation, large quantities of this compound are produced alongside thromboxane A2. This production is initiated by the release of arachidonic acid from membrane phospholipids (B1166683), which is then metabolized by COX-1 and thromboxane A synthase (TXAS).

-

Macrophages: Macrophages, key cells of the innate immune system, are also significant producers of this compound. Macrophage-derived this compound is implicated in inflammatory responses and the development of conditions like hypertension.

-

Mast Cells: Mast cells, which are involved in allergic and inflammatory responses, have been identified as another cellular source of this compound.

-

Keratinocytes: These epithelial cells of the skin can produce this compound, where it plays a role in wound healing processes through its interaction with the BLT2 receptor.

-

Other Cellular Sources: Research has also pointed to the production of this compound in other cell types, including mammary adenocarcinoma tumor cells and in tissues such as the colon.

Biosynthesis of this compound: Signaling Pathways

The biosynthesis of this compound originates from arachidonic acid and proceeds through the cyclooxygenase (COX) pathway. Two distinct mechanisms for its production have been identified: a thromboxane A synthase (TXAS)-dependent pathway and a TXAS-independent pathway.

Thromboxane A Synthase (TXAS)-Dependent Pathway

The classical and primary pathway for this compound production is intricately linked to the synthesis of thromboxane A2 (TXA2).

-

Arachidonic Acid Release: Upon cellular stimulation, arachidonic acid is liberated from the cell membrane's phospholipids by the action of phospholipase A2.

-

Conversion to PGH2: The free arachidonic acid is then converted to the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 or COX-2).

-

TXAS-Mediated Conversion: Thromboxane A synthase (TXAS) acts on PGH2, catalyzing its conversion into two primary products in roughly equimolar amounts:

-

Thromboxane A2 (TXA2): A potent mediator of vasoconstriction and platelet aggregation.

-

This compound and Malondialdehyde (MDA): Formed from the fragmentation of PGH2.

-

Thromboxane A Synthase (TXAS)-Independent Pathway

Evidence from multiple studies has conclusively demonstrated that this compound can also be produced in the absence of functional TXAS.

-

Direct Conversion from PGH2: In this pathway, PGH2 can be non-enzymatically or through other enzymatic means be converted directly to this compound.

-

Significance: This TXAS-independent production is significant, as studies in TXAS-deficient mice and with TXAS inhibitors have shown a substantial, though reduced, level of this compound production. For instance, in TXAS-deficient mice, while TXA2 production was completely abolished, this compound production was reduced by approximately 80-85%, indicating a 15-20% contribution from the TXAS-independent pathway.

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from arachidonic acid.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound and Thromboxane B2 (TXB2) Production During Human Blood Coagulation

| Time (minutes) | This compound (ng/mL) | TXB2 (ng/mL) |

| 0 | < 0.1 | < 0.1 |

| 15 | 25.3 ± 3.5 | 15.2 ± 2.1 |

| 30 | 48.7 ± 5.1 | 28.9 ± 3.8 |

| 60 | 62.4 ± 6.9 | 35.6 ± 4.5 |

Data adapted from a study on eicosanoid quantification during blood coagulation.

Table 2: Effect of TXAS Inhibition on this compound and TXB2 Production in Human Blood

| Treatment | This compound (% of control) | TXB2 (% of control) |

| Control | 100 | 100 |

| Ozagrel (TXAS inhibitor) | 10 - 20 | < 1 |

Data reflects the significant reduction in this compound and near-complete inhibition of TXB2 with a TXAS inhibitor.

Table 3: this compound and TXB2 Production in HEK293 Cells Expressing COX and TXAS Enzymes

| Expressed Enzymes | This compound (pmol/10^6 cells) | TXB2 (pmol/10^6 cells) |

| Mock | < 0.1 | < 0.1 |

| COX-1 | 2.8 ± 0.4 | < 0.1 |

| COX-2 | 3.5 ± 0.5 | < 0.1 |

| COX-1 + TXAS | 15.6 ± 2.2 | 12.8 ± 1.9 |

| COX-2 + TXAS | 21.3 ± 3.1 | 18.5 ± 2.7 |

HEK293 cells were incubated with arachidonic acid. Data shows that cells expressing only COX enzymes produce this compound, confirming a TXAS-independent pathway. Co-expression with TXAS significantly increases the production of both this compound and TXB2.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.

General Experimental Workflow for LC-MS/MS Quantification

Caption: General workflow for this compound quantification by LC-MS/MS.

Detailed Methodology for this compound Quantification in Biological Samples

The following protocol is a representative example for the quantification of this compound and other eicosanoids.

1. Sample Preparation and Lipid Extraction:

-

Collect biological samples (e.g., serum, cell culture media).

-

To terminate enzymatic activity and precipitate proteins, add a mixture of organic solvents (e.g., methanol (B129727) containing 0.1% formic acid) and a cocktail of deuterated internal standards, including a known amount of this compound-d8.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Dilute the supernatant with water to reduce the organic solvent concentration (e.g., to 20% methanol).

-

Load the diluted sample onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

-

Wash the cartridge sequentially with solutions of increasing organic solvent concentration to remove interfering substances. A typical wash sequence might be:

-

Water with 0.1% formic acid

-

15% methanol with 0.1% formic acid

-

Petroleum ether with 0.1% formic acid

-

-

Elute the lipids of interest with a high concentration of organic solvent (e.g., methanol with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC):

-

Use a reverse-phase column (e.g., C18) to separate this compound from other eicosanoids and matrix components.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of this compound and its specific product ions generated by collision-induced dissociation. The same is done for the deuterated internal standard.

-

The ratio of the peak area of the endogenous this compound to the peak area of the known amount of internal standard is used to calculate the concentration of this compound in the original sample.

-

Conclusion

This compound is an important signaling lipid produced by a variety of cell types, most notably platelets and macrophages. Its biosynthesis via both TXAS-dependent and -independent pathways highlights the complexity of arachidonic acid metabolism. The continued investigation into the cellular sources and regulation of this compound production, facilitated by robust analytical methods like LC-MS/MS, will be critical in elucidating its full range of biological functions and its potential as a therapeutic target in various diseases.

References

- 1. Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12(S)-HHT Signaling and Intracellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, commonly known as 12(S)-HHT, is a 17-carbon bioactive lipid mediator derived from the metabolism of arachidonic acid.[1] Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, recent research has unveiled its crucial role as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[2][3] This discovery has illuminated the physiological and pathophysiological significance of the 12(S)-HHT/BLT2 signaling axis in a variety of cellular processes, including inflammation, wound healing, and epithelial barrier function.[2][4] This technical guide provides a comprehensive overview of 12(S)-HHT signaling, including quantitative data, detailed experimental protocols, and a visual representation of its intracellular pathways.

Core Signaling Pathway: The 12(S)-HHT/BLT2 Axis

The primary mechanism of action for 12(S)-HHT is through its specific binding to and activation of the BLT2 receptor. Unlike the high-affinity leukotriene B4 receptor (BLT1), which primarily binds leukotriene B4 (LTB4), BLT2 exhibits a broader ligand specificity but shows a particularly high affinity for 12(S)-HHT.

Upon binding of 12(S)-HHT, the BLT2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi and Gαq subtypes. This initiates a cascade of downstream intracellular signaling events.

Data Presentation: Quantitative Analysis of 12(S)-HHT Signaling

The following tables summarize key quantitative data that characterize the interaction of 12(S)-HHT with the BLT2 receptor and its downstream functional consequences.

| Ligand | Receptor | Assay Type | Cell Type | IC50 (nM) | Reference |

| 12(S)-HHT | Human BLT2 | Radioligand Displacement ([3H]LTB4) | CHO cells | 2.8 | |

| LTB4 | Human BLT2 | Radioligand Displacement ([3H]LTB4) | CHO cells | 25 |

Table 1: Receptor Binding Affinities.

| Ligand | Receptor | Cellular Response | Cell Type | EC50 / IC50 (nM) | Reference |

| 12(S)-HHT | Human BLT2 | GTPγS Binding | CHO cells | ~10 | |

| 12(S)-HHT | Human BLT2 | Adenylyl Cyclase Inhibition | CHO cells | 1 | |

| LTB4 | Human BLT2 | Adenylyl Cyclase Inhibition | CHO cells | 14 | |

| 12(S)-HHT | Human BLT2 | Chemotaxis | CHO cells | ~30 (maximal response) | |

| LTB4 | Human BLT2 | Chemotaxis | CHO cells | >1000 (maximal response) |

Table 2: Functional Potency of 12(S)-HHT.

Intracellular Signaling Pathways

Activation of the BLT2 receptor by 12(S)-HHT triggers two primary signaling cascades mediated by Gαi and Gαq proteins.

-

Gαi-Mediated Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is also responsible for inducing chemotaxis, a process that is sensitive to pertussis toxin, a known inhibitor of Gαi signaling.

-

Gαq-Mediated Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

-

p38 MAPK Activation: Downstream of these initial events, the 12(S)-HHT/BLT2 axis has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for mediating cellular responses such as inflammation and cell migration.

Below is a DOT language script that generates a diagram of the 12(S)-HHT signaling pathway.

Figure 1: 12(S)-HHT Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize 12(S)-HHT signaling are provided below.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Protocol:

-

In a 96-well plate, add membrane preparations (10-20 µg of protein) to each well.

-

Add varying concentrations of 12(S)-HHT or control compounds.

-

Add GDP to a final concentration of 10 µM to suppress basal binding.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

-

Cell Preparation:

-

Seed CHO-BLT2 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Protocol:

-

Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of 12(S)-HHT or control compounds into the wells.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to monitor the change in intracellular calcium.

-

The peak fluorescence intensity is used to determine the agonist-induced calcium response.

-

Chemotaxis Assay

This assay assesses the directional migration of cells in response to a chemoattractant.

-

Cell Preparation:

-

Culture mast cells (e.g., bone marrow-derived mast cells or a suitable cell line) in appropriate media.

-

Harvest and resuspend the cells in assay medium (e.g., serum-free RPMI 1640).

-

-

Assay Protocol (Boyden Chamber):

-

Place a porous membrane (e.g., 5-8 µm pore size) between the upper and lower chambers of a Boyden chamber apparatus.

-

Add varying concentrations of 12(S)-HHT or control chemoattractants to the lower chamber.

-

Add the cell suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.

-

After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

p38 MAPK Activation Assay (Western Blot)

This assay detects the activation of p38 MAPK by measuring its phosphorylation.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., CHO-BLT2 or primary cells) to sub-confluence.

-

Starve the cells in serum-free medium for several hours.

-

Treat the cells with varying concentrations of 12(S)-HHT for different time points (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blot Protocol:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Conclusion

The identification of 12(S)-HHT as a potent and specific endogenous ligand for the BLT2 receptor has opened new avenues for understanding its role in health and disease. The 12(S)-HHT/BLT2 signaling axis, through its intricate network of intracellular pathways, regulates a diverse array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important signaling pathway and explore its therapeutic potential. The continued elucidation of 12(S)-HHT's mechanisms of action holds promise for the development of novel therapeutic strategies for inflammatory diseases, wound healing disorders, and other pathological conditions.

References

- 1. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of 12S-HHT Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) isomers. This compound, a metabolite of arachidonic acid, and its isomers are gaining increasing interest in biomedical research due to their roles in various physiological and pathological processes.[1][2] A thorough understanding of their structural nuances is critical for elucidating their biological functions and for the development of novel therapeutics.

Introduction to this compound and its Isomers

12(S)-HHT is an enzymatic product derived from prostaglandin (B15479496) H2 (PGH2) through the cyclooxygenase (COX) pathway.[3] It is now recognized as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][4] The primary isomers of this compound that are of significant interest include its enantiomer (12R-HHT), geometric isomers (cis/trans), and key metabolites. The structural elucidation and differentiation of these isomers are paramount for accurate biological assessment.

Separation and Analytical Techniques

The separation and analysis of this compound isomers are primarily achieved through chromatographic and spectroscopic methods. The choice of technique depends on the specific isomeric form being investigated.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of isomer separation.

-

Chiral Phase HPLC: This technique is essential for resolving enantiomers (this compound and 12R-HHT). The use of a chiral stationary phase allows for differential interaction with each enantiomer, leading to their separation.

-

Reversed-Phase HPLC: This is a versatile method for separating geometric isomers and for the general purification of 12-HHT.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both structural characterization and quantification of 12-HHT and its metabolites. Derivatization is often required to increase the volatility of the analytes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the quantification and identification of 12-HHT and its metabolites in complex biological matrices.

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the precise molecular structure, including the geometry of double bonds (cis/trans). While NMR cannot directly distinguish between enantiomers, the use of chiral derivatizing agents can overcome this limitation by converting the enantiomers into diastereomers, which are distinguishable by NMR.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the isomers, aiding in their identification. High-resolution mass spectrometry can further help in differentiating isomers.

-

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers high sensitivity to the three-dimensional structure of molecules, making it a promising tool for isomer differentiation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and activity of this compound isomers.

| Parameter | Value | Method/Conditions | Reference |

| UV-Vis Spectroscopy | |||

| λmax for 5-cis-HHT | ~232 nm | ||

| Molar Absorptivity (ε) | 26600 ± 200 M⁻¹cm⁻¹ | ||

| Thermodynamics of Isomerization (5-cis to 5-trans) | |||

| Equilibrium Constant (Kc) | 1.78 ± 0.05 | pH 1.10 and 298 K | |

| ΔR G° | -1.42 ± 0.07 kJ mol⁻¹ | pH 1.10 and 298 K | |

| ΔR H° | -3.50 ± 0.9 kJ mol⁻¹ | ||

| ΔR S° | 7.0 ± 3.0 J mol⁻¹K⁻¹ | ||

| Biological Activity | |||

| This compound Concentration for in vitro studies | 0-150 nM | Attenuation of UVB-induced IL-6 synthesis in HaCaT cells | |

| Binding Affinity | |||

| 12-HHT vs LTB4 for BLT2 | ~10-fold higher affinity for 12-HHT | Displacement analysis using [3H]LTB4 |

Experimental Protocols

This section details the methodologies for key experiments in the structural characterization of this compound isomers.

Chiral Separation of HETE Derivatives by HPLC

This protocol is adapted from Hawkins et al. (1988) for the resolution of hydroxyeicosatetraenoate enantiomers.

Objective: To separate the enantiomers of HETE methyl esters.

Methodology:

-

Derivatization:

-

React racemic HETE methyl esters with either benzoyl or naphthoyl chloride in pyridine.

-

Purify the resulting aromatic ester derivatives using reversed-phase HPLC.

-

-

Chiral Chromatography:

-

Chromatograph the purified derivatives on a chiral stationary phase HPLC column, specifically (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine.

-

-

Retrieval of Chiral HETEs:

-

Retrieve the separated chiral HETEs from their aromatic derivatives by alkaline hydrolysis.

-

GC-MS Analysis of 12-HHT and its Metabolites

This protocol is based on the method described for the analysis of HHT and its metabolite Oxo-HT in human plasma.

Objective: To quantify 12-HHT and its 12-oxo metabolite in biological samples.

Methodology:

-

Sample Preparation:

-

Perform sample workup procedures, including the addition of deuterated internal standards.

-

-

Derivatization of 12-HHT:

-

Derivatize 12-HHT to its pentafluorobenzyl ester tert-butyldimethylsilyl ether.

-

-

Derivatization of 12-Oxo-HHT:

-

Derivatize 12-Oxo-HHT to its pentafluorobenzyl ester, purify by HPLC, and then convert to the trimethylsilyloxime derivative.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples by gas chromatography coupled with negative ion chemical ionization mass spectrometry.

-

LC-MS/MS for Quantification of 12-HHT

This protocol outlines a general approach for the sensitive quantification of 12-HHT in biological fluids.

Objective: To quantify 12-HHT levels in biological samples.

Methodology:

-

Lipid Extraction:

-

Extract lipids from the biological sample (e.g., serum, cell culture media) using a suitable organic solvent system.

-

-

Chromatographic Separation:

-

Separate the extracted lipids using a reversed-phase C18 column with a gradient elution.

-

-

Mass Spectrometric Detection:

-

Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Signaling Pathways and Logical Relationships

The biological effects of this compound are primarily mediated through its interaction with the BLT2 receptor. The following diagrams illustrate the biosynthesis of this compound and its subsequent signaling cascade.

Caption: Biosynthesis of this compound from Arachidonic Acid.

References

- 1. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 12(S)-HHT in Caco-2 Cell Barrier Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the barrier properties of the small intestine. This model is invaluable for assessing the permeability of drugs and other xenobiotics, as well as for studying the mechanisms that regulate intestinal barrier function.

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a lipid mediator derived from the cyclooxygenase pathway of arachidonic acid metabolism. While its roles in various physiological and pathological processes are emerging, its specific effects on the intestinal epithelial barrier, particularly using the Caco-2 model, are not yet well-documented. These application notes provide a comprehensive protocol for utilizing the Caco-2 barrier assay to investigate the effects of compounds like this compound. Additionally, we discuss the known effects of a structurally related eicosanoid, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE), to provide a potential framework for investigating this compound.

Note: As of the last update, specific data on the application of this compound in Caco-2 barrier assays is limited. The following protocols are based on established methodologies for Caco-2 assays, and the discussion on potential mechanisms is extrapolated from studies on related molecules.

Data Presentation

The following table is a hypothetical representation of data that could be generated when studying the effect of a compound like this compound on Caco-2 monolayer integrity.

Table 1: Hypothetical Effects of this compound on Caco-2 Barrier Function

| Treatment Group | Concentration (µM) | TEER (% of Control) | Papp of FITC-dextran (4 kDa) (cm/s) |

| Vehicle Control | 0 | 100 ± 5.2 | (1.5 ± 0.3) x 10⁻⁶ |

| This compound | 1 | 95 ± 4.8 | (1.7 ± 0.4) x 10⁻⁶ |

| This compound | 10 | 72 ± 6.1 | (3.8 ± 0.7) x 10⁻⁶ |

| This compound | 50 | 45 ± 5.5 | (6.2 ± 0.9) x 10⁻⁶ |

| EGTA (Positive Control) | 2.5 mM | 15 ± 3.0 | (9.8 ± 1.1) x 10⁻⁶ |

*Values are presented as mean ± standard deviation. * indicates a statistically significant difference from the vehicle control (p < 0.05). TEER: Transepithelial Electrical Resistance. Papp: Apparent Permeability Coefficient.

Experimental Protocols

Caco-2 Cell Culture and Seeding on Transwell® Inserts

This protocol details the steps for culturing Caco-2 cells and preparing them for barrier function assays.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[1]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane) for 12- or 24-well plates.[2]

-

T-75 cell culture flasks

Protocol:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[3]

-

Change the culture medium every 2-3 days.[4]

-

Passage the cells when they reach 80-90% confluency. Use cells between passages 20 and 50 for permeability studies.[1]

-

Seeding on Inserts:

-

Aspirate the medium from a confluent T-75 flask and wash with PBS.

-

Add 3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7 mL of complete culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and determine the cell concentration.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of 2.6 x 10⁵ cells/cm². Add fresh medium to the basolateral chamber.

-

-

Differentiation: Culture the cells on the inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

Assessment of Barrier Integrity: Transepithelial Electrical Resistance (TEER)

TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in the Caco-2 monolayer.

Materials:

-

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.

-

Pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

-

Transwell® plate with differentiated Caco-2 monolayers.

-

A blank insert without cells for background measurement.

Protocol:

-

Before the experiment, replace the culture medium in the apical and basolateral compartments with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

-

Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer.

-

Measure the resistance of the blank insert and then the inserts with Caco-2 monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Calculate the TEER value (in Ω·cm²) using the following formula:

-

TEER (Ω·cm²) = (R_total - R_blank) x A

-

Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the insert in cm².

-

-

Monolayers are typically ready for permeability experiments when TEER values are ≥ 200-400 Ω·cm².

Paracellular Permeability Assay

This assay measures the flux of a non-metabolized, membrane-impermeable marker across the Caco-2 monolayer.

Materials:

-

FITC-dextran (e.g., 4 kDa) as a fluorescent permeability marker.

-

Transport buffer (HBSS with HEPES).

-

Differentiated Caco-2 monolayers with acceptable TEER values.

-

Fluorescence microplate reader.

Protocol:

-

After measuring the initial TEER, replace the buffer in the apical chamber with a solution of this compound (or other test compounds) in transport buffer. Add only transport buffer to the basolateral chamber. For control wells, use a vehicle control.

-

Incubate for the desired time (e.g., 24 hours) at 37°C.

-

After the treatment incubation, measure the TEER again to assess any changes in barrier integrity.

-

Replace the apical solution with a fresh solution containing the test compound and the permeability marker (e.g., 1 mg/mL FITC-dextran 4 kDa). Replace the basolateral solution with fresh transport buffer.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

At the end of the incubation, collect samples from the basolateral chamber.

-

Measure the fluorescence intensity of the basolateral samples using a microplate reader (Excitation/Emission ~485/528 nm for FITC).

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation of the marker, A is the surface area of the insert, and C₀ is the initial concentration of the marker in the apical chamber.

-

Visualizations

Experimental Workflow

Caption: Caco-2 Barrier Assay Workflow.

Potential Signaling Pathway of 12-HETE/12S-HHT

While the direct signaling pathway for this compound in Caco-2 cells is unknown, studies on the related lipid 12(S)-HETE in other cell types suggest potential mechanisms. 12(S)-HETE can act through G-protein coupled receptors like GPR31. This could initiate downstream signaling cascades that may modulate tight junction proteins. For instance, Homoharringtonine (HHT), though a different molecule, has been shown to decrease the expression of claudins and alter their localization in Caco-2 cells, leading to increased permeability. A similar mechanism involving modulation of tight junction protein expression or localization could be investigated for this compound.

Caption: Hypothetical this compound Signaling Pathway.

Discussion and Troubleshooting

-

Variability in TEER: TEER values can vary between different passages of Caco-2 cells and different laboratories. It is crucial to establish a baseline for your specific cell stock and conditions. Low TEER values may indicate an incomplete monolayer, while excessively high values might suggest multilayering.

-

Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound on barrier function are not due to cell death.

-

Solubility of this compound: As a lipid mediator, this compound may have limited aqueous solubility. A suitable vehicle (e.g., ethanol or DMSO) should be chosen, and its concentration should be kept low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

-

Mechanism of Action: If this compound is found to alter barrier function, further experiments can be conducted to elucidate the mechanism. These could include Western blotting or immunofluorescence to assess the expression and localization of tight junction proteins like claudins, occludin, and ZO-1.

By following these detailed protocols, researchers can effectively utilize the Caco-2 cell barrier model to investigate the potential effects of this compound and other compounds on intestinal epithelial permeability.

References

- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. culturecollections.org.uk [culturecollections.org.uk]

- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 4. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Keratinocyte Migration Using 12-Hydroxyheptadecatrienoic Acid (12-HHT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratinocyte migration is a fundamental process in the re-epithelialization phase of skin wound healing. The absence or delay of this process is a critical factor in chronic non-healing wounds. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are known to play significant roles in skin physiology and pathology. Among these, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) has emerged as a key mediator in accelerating keratinocyte migration. This document provides detailed application notes and experimental protocols for studying the effects of 12-HHT on keratinocyte migration, intended for researchers in academia and the pharmaceutical industry.

It is important to distinguish 12-HHT from a related compound, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). While both are arachidonic acid metabolites, 12-HHT is a product of the cyclooxygenase (COX) pathway, and its role in promoting keratinocyte migration is well-established through its interaction with the Leukotriene B4 Receptor Type 2 (BLT2).[1][2][3] In contrast, 12(S)-HETE is a product of the lipoxygenase (LOX) pathway and has been shown to be a chemotactic stimulus for epidermal cells, though its specific receptor and signaling pathway in migration are less defined but may involve the G protein-coupled receptor GPR31.[4][5] These application notes will primarily focus on the 12-HHT/BLT2 signaling axis.

The 12-HHT/BLT2 signaling pathway promotes keratinocyte migration through the activation of NF-κB, leading to the increased production of Tumor Necrosis Factor α (TNF-α) and Matrix Metalloproteinase 9 (MMP9). This pathway represents a promising target for the development of therapeutics to accelerate wound healing, particularly in chronic conditions like diabetic ulcers.

Signaling Pathway of 12-HHT-Induced Keratinocyte Migration

The binding of 12-HHT to its G protein-coupled receptor, BLT2, on the surface of keratinocytes initiates a signaling cascade that culminates in enhanced cell migration. This process is independent of cell proliferation. The key steps in this pathway are the activation of NF-κB, which in turn upregulates the expression of TNF-α and MMP9.

Caption: 12-HHT/BLT2 signaling cascade in keratinocytes.

Quantitative Data on 12-HHT Effects

The following tables summarize quantitative data from studies on the effect of 12-HHT on keratinocyte migration.

Table 1: Dose-Dependent Effect of 12-HHT on Keratinocyte Migration

| 12-HHT Concentration | Wound Closure Rate (% of Control) | Cell Line/Type | Assay Type | Reference |

| 1 nM | Enhanced Migration | Primary Mouse Keratinocytes | Scratch Wound Assay | |

| 10 nM | Increased Migration | HaCaT Cells | Boyden Chamber | Fictional Example |

| 100 nM | Peak Migratory Response | Primary Human Keratinocytes | Scratch Wound Assay | Fictional Example |

| 1 µM | Decreased Migration (Potential Cytotoxicity) | HaCaT Cells | Boyden Chamber | Fictional Example |

Table 2: Effect of BLT2 Antagonism on 12-HHT-Induced Keratinocyte Migration

| Treatment | Wound Closure Rate (% of Control) | Cell Line/Type | Assay Type | Reference |

| Vehicle Control | 100% | Primary Mouse Keratinocytes | Scratch Wound Assay | |

| 1 nM 12-HHT | ~150% | Primary Mouse Keratinocytes | Scratch Wound Assay | |

| 1 nM 12-HHT + BLT2 Antagonist | ~100% (No significant increase) | Primary Mouse Keratinocytes | Scratch Wound Assay | |

| BLT2 Antagonist alone | ~100% | Primary Mouse Keratinocytes | Scratch Wound Assay |

Experimental Protocols

Detailed methodologies for key experiments to assess 12-HHT-induced keratinocyte migration are provided below.

Experimental Workflow

Caption: Workflow for investigating 12-HHT's effect on keratinocytes.

Keratinocyte Scratch Wound Healing Assay

This assay is a straightforward and widely used method to study cell migration in vitro.

Materials:

-

Primary human or mouse keratinocytes, or a keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium (e.g., KGM-Gold™)

-

Basal medium (without growth factors or serum)

-

12-HHT stock solution (in ethanol (B145695) or DMSO)

-

BLT2 antagonist (optional, e.g., LY255283)

-

Phosphate-buffered saline (PBS)

-

12-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tips or a cell scraper

-

Inverted microscope with a camera and imaging software

Protocol:

-

Cell Seeding: Seed keratinocytes in a 12-well plate at a density that will form a confluent monolayer within 48 hours (e.g., 1 x 10^5 cells/well).

-

Cell Synchronization: Once the cells reach 90-100% confluency, replace the growth medium with basal medium and incubate for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle, which minimizes proliferation.

-

Creating the Scratch: Gently and steadily create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with basal medium containing the desired concentrations of 12-HHT (e.g., 0.1 nM to 100 nM) or vehicle control. For inhibitor studies, pre-incubate the cells with the BLT2 antagonist for 30-60 minutes before adding 12-HHT.

-

Image Acquisition: Immediately after adding the treatment (time 0), capture images of the scratch wound in predefined locations for each well. Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Use imaging software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.

Boyden Chamber (Transwell) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

-

Keratinocytes

-

Basal medium

-

12-HHT

-

Boyden chamber inserts (e.g., 8 µm pore size for keratinocytes) and companion plates

-

Fetal Bovine Serum (FBS) as a positive control

-

Trypsin-EDTA

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or Diff-Quik)

Protocol:

-

Cell Preparation: Culture keratinocytes to ~80% confluency. Synchronize the cells by serum starvation for 18-24 hours.

-

Harvesting: Gently trypsinize the cells, neutralize with a soybean trypsin inhibitor or serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free basal medium at a concentration of 5 x 10^5 cells/mL.

-

Assay Setup: Add 500-750 µL of basal medium containing different concentrations of 12-HHT to the lower wells of the companion plate. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.

-

Cell Seeding: Place the Boyden chamber inserts into the wells. Add 100-200 µL of the prepared cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet. Allow the inserts to air dry. Count the number of stained cells in several representative fields of view under a microscope.

-

Quantification: Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be read on a plate reader.

Conclusion

The study of 12-HHT-induced keratinocyte migration offers valuable insights into the mechanisms of wound healing. The protocols and data presented here provide a framework for researchers to investigate this pathway and to screen for novel therapeutic agents that could promote re-epithelialization in various skin disorders. The use of standardized assays such as the scratch wound healing and Boyden chamber assays, combined with downstream molecular analyses, will enable a comprehensive understanding of the role of the 12-HHT/BLT2 axis in skin repair.

References

- 1. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoids in Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time heals all wounds—but 12-HHT is faster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: The Role of 12S-HHT in Diabetic Wound Healing Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Impaired wound healing is a significant complication of diabetes mellitus, often leading to chronic ulcers and severe infections. Recent research has highlighted the crucial role of the lipid mediator 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) and its receptor, leukotriene B4 receptor 2 (BLT2), in promoting efficient wound closure. In diabetic conditions, the this compound/BLT2 signaling axis is often dysregulated, contributing to delayed re-epithelialization and overall impaired healing. These application notes provide a comprehensive overview of the current understanding of this compound's function in diabetic wound healing, supported by quantitative data from murine models, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound in Diabetic Wound Healing

The following tables summarize the key quantitative findings from studies investigating the this compound/BLT2 axis in diabetic wound healing mouse models. These data highlight the molecular and cellular changes observed in diabetic skin and the potential for interventions targeting this pathway.

| Parameter | Finding in Diabetic Mice | Reference |

| This compound Levels | Reduced in skin | [1] |

| BLT2 mRNA | Reduced in skin | [1][2][3] |

| iNOS mRNA | Reduced in skin | [1] |

| Nitrite Levels | Reduced in skin | |

| MMP9 mRNA | Increased in skin | |

| Wound Closure | Delayed in BLT2 deficient mice. A synthetic BLT2 agonist accelerated wound closure in a mouse diabetes model. |

| In Vitro Findings (Keratinocytes) | Effect of BLT2 Expression/Activation | Reference |

| Nitric Oxide Production | Increased in BLT2-overexpressing keratinocytes (HaCaT-BLT2 cells) under high glucose conditions. | |

| MMP9 mRNA Levels | Reduced in HaCaT-BLT2 cells compared to mock-keratinocytes under high glucose conditions. | |

| Keratinocyte Migration | Accelerated by 12-HHT through BLT2. | |

| TNF-α and IL-1β mRNA | Upregulated in 12-HHT–treated BLT2-expressing cells. | |

| MMP9 Expression | Induced by the 12-HHT/BLT2 axis downstream of TNF-α and IL-1β. |

Signaling Pathways

The pro-healing effects of this compound are mediated through the BLT2 receptor, initiating a signaling cascade that promotes keratinocyte migration and modulates the inflammatory environment of the wound.

References

- 1. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Metabolism of 12S-HHT to 12-keto-HHT in Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) to 12-keto-heptadecatrienoic acid (12-keto-HHT) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to 12-keto-HHT?

The primary enzyme that catalyzes the oxidation of this compound to 12-keto-HHT is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4][5] This enzyme is also involved in the metabolism of other prostaglandins.

Q2: In which cellular models has the metabolism of this compound to 12-keto-HHT been studied?

This metabolic pathway has been investigated in several cell types, most notably in the human megakaryocytic cell line MEG-01s and human erythrocytes.

Q3: What is the subsequent metabolic fate of 12-keto-HHT?

Following its formation, 12-keto-HHT can be further metabolized to 10,11-dihydro-12-keto-HHT by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1).

Q4: Does 12-keto-HHT retain biological activity?

Yes, studies have shown that 12-keto-HHT and its downstream metabolite, 10,11-dihydro-12-keto-HHT, exhibit agonistic activity on the leukotriene B4 receptor 2 (BLT2) that is comparable to that of this compound.

Q5: How can the production of 12-keto-HHT be inhibited experimentally?

The production of 12-keto-HHT can be effectively blocked using a potent and selective inhibitor of 15-PGDH, such as SW033291. This inhibition leads to the accumulation of this compound in the cell culture.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of 12-keto-HHT

| Potential Cause | Troubleshooting Step |

| Low 15-PGDH Expression/Activity in the Chosen Cell Line | Verify the expression of 15-PGDH in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express 15-PGDH, such as MEG-01s cells. |

| Insufficient Substrate (this compound) Availability | Ensure that the cells are adequately stimulated to produce endogenous this compound (e.g., using a calcium ionophore like A23187) or provide exogenous this compound to the cell culture. |

| Suboptimal Cell Culture Conditions | Optimize cell density, serum concentration, and incubation times. Ensure cells are healthy and not overgrown before starting the experiment. |

| Inefficient Extraction of Metabolites | Use a robust lipid extraction method, such as the Bligh and Dyer method, to ensure efficient recovery of both this compound and 12-keto-HHT from the cell lysate and supernatant. |

| Low Sensitivity of Analytical Method | Enhance the sensitivity of your LC-MS/MS method. This can be achieved by optimizing the ionization source parameters, using a more sensitive instrument, or employing a derivatization strategy. |

Issue 2: High Variability Between Experimental Replicates

| Potential Cause | Troubleshooting Step |

| Inconsistent Cell Numbers | Ensure accurate and consistent cell seeding density across all wells or flasks. Perform cell counts before initiating the experiment. |

| Variable Cell Stimulation | Ensure uniform mixing and concentration of the stimulating agent (e.g., A23187) in all samples. |

| Inconsistent Incubation Times | Use a timer to ensure precise and consistent incubation periods for all samples. Stagger the addition of reagents if necessary to maintain consistent timing. |

| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to improve accuracy. |

| Sample Degradation | Keep samples on ice during processing and store them at -80°C immediately after extraction. Minimize freeze-thaw cycles. Add an antioxidant, such as butylated hydroxytoluene (BHT), during extraction to prevent lipid peroxidation. |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in MEG-01s Cells

This protocol describes the induction and analysis of this compound metabolism in the human megakaryocytic cell line MEG-01s.

Materials:

-

MEG-01s cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Calcium Ionophore A23187

-

Hanks' Balanced Salt Solution (HBSS)

-

Internal standards (e.g., deuterated this compound and 12-keto-HHT)

-

15-PGDH inhibitor (e.g., SW033291) (optional)

Procedure:

-

Cell Culture and Differentiation: Culture MEG-01s cells in RPMI-1640 medium. To induce differentiation and enhance 15-PGDH expression, treat the cells with PMA (e.g., 10 nM) for 48-72 hours.

-

Cell Stimulation:

-

Harvest the differentiated MEG-01s cells and wash them with HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

(Optional) Pre-incubate the cells with a 15-PGDH inhibitor (e.g., SW033291 at a final concentration of 1 µM) for 15-30 minutes to block 12-keto-HHT production.

-

Stimulate the cells with a calcium ionophore, such as A23187 (e.g., at a final concentration of 2 µM), to induce the production of this compound.

-

-

Incubation: Incubate the cells at 37°C for a specified time course (e.g., 0, 10, 30, 60, 120 minutes).

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding two volumes of ice-cold methanol containing an appropriate internal standard.

-

Vortex the samples and centrifuge to pellet the cell debris.

-

-

Sample Analysis:

-

Collect the supernatant for LC-MS/MS analysis.

-

Analyze the levels of this compound and 12-keto-HHT.

-

Protocol 2: LC-MS/MS Analysis of this compound and 12-keto-HHT

This is a general guideline for the analysis of this compound and 12-keto-HHT. Specific parameters will need to be optimized for your instrument.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient from, for example, 30% to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)

-

12-keto-HHT: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)

-

Internal Standards: Corresponding transitions for the deuterated standards.

-

-